![molecular formula C11H8N2O3 B14074396 (E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the formation of the imidazole ring followed by the introduction of the formyl and acrylic acid groups. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole core. Subsequent formylation and introduction of the acrylic acid moiety can be achieved through various organic reactions, such as Vilsmeier-Haack reaction for formylation and Heck coupling for the acrylic acid group .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and commercial applications.
化学反応の分析
Types of Reactions
(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid results in (E)-3-(2-Carboxy-1H-benzo[d]imidazol-4-yl)acrylic acid.
Reduction: Reduction of the formyl group yields (E)-3-(2-Hydroxymethyl-1H-benzo[d]imidazol-4-yl)acrylic acid.
Substitution: Various substituted derivatives of the imidazole ring can be formed depending on the reagents used.
科学的研究の応用
(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of (E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The acrylic acid moiety can participate in conjugation reactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler structure without the formyl and acrylic acid groups.
2-Formylimidazole: Lacks the acrylic acid moiety.
3-(1H-Imidazol-4-yl)acrylic acid: Does not have the formyl group.
Uniqueness
(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of both the formyl and acrylic acid groups on the benzimidazole core.
特性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
3-(2-formyl-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-6-9-12-8-3-1-2-7(11(8)13-9)4-5-10(15)16/h1-6H,(H,12,13)(H,15,16) |
InChIキー |
IJBCDJFWAGBXHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC(=N2)C=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



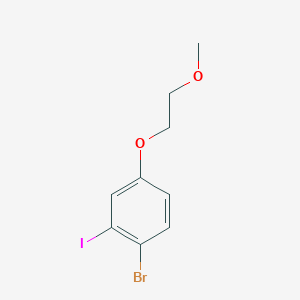
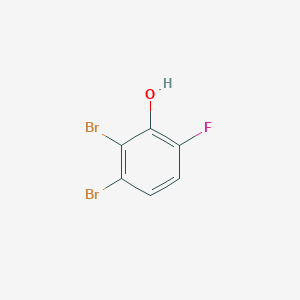

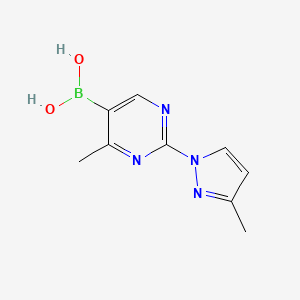
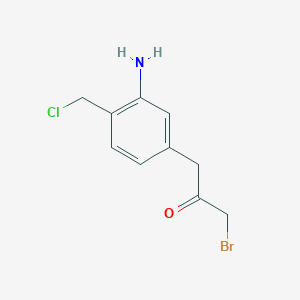
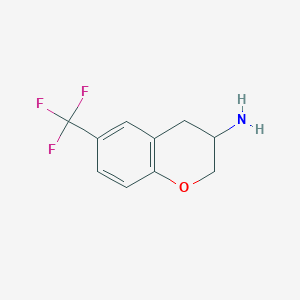
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
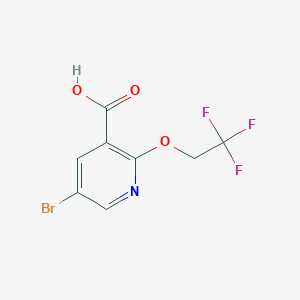
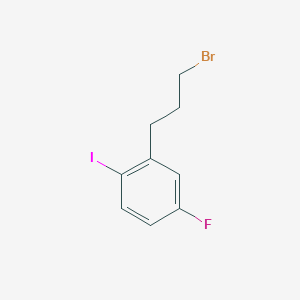
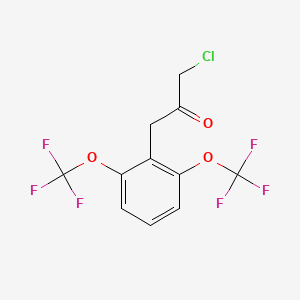
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
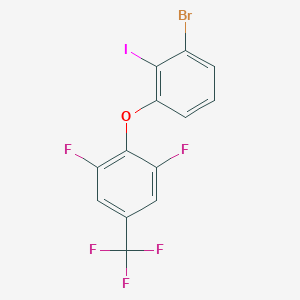
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
